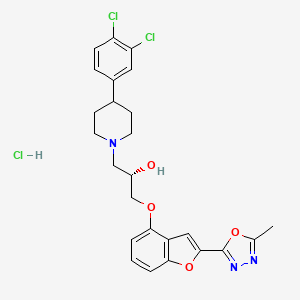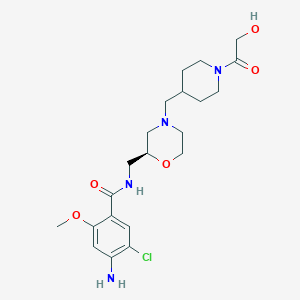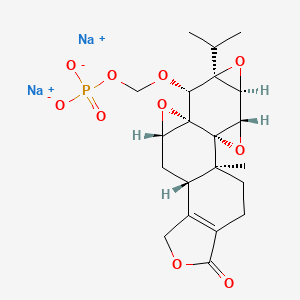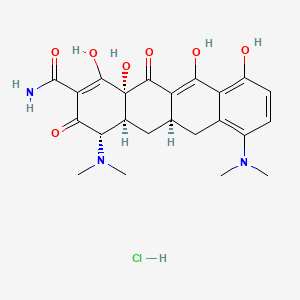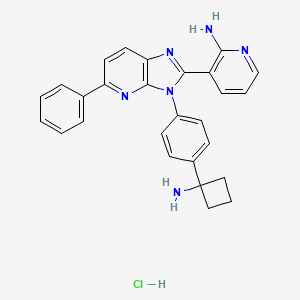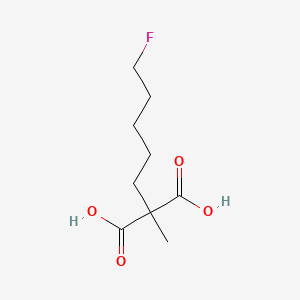
2-(5-Fluoropentyl)-2-methylmalonic acid
説明
“2-(5-Fluoropentyl)-2-methylmalonic acid” is a chemical compound that has been mentioned in the context of synthetic cannabinoid research . It is a γ-carbolinone derived synthetic cannabinoid .
Molecular Structure Analysis
The molecular formula of “2-(5-Fluoropentyl)-2-methylmalonic acid” is C10H15FO4 . The exact mass is 218.09543712 g/mol and the monoisotopic mass is also 218.09543712 g/mol . The compound has a complexity of 250 .Chemical Reactions Analysis
The compound undergoes extensive metabolism in humans . Metabolic reactions primarily occur at the γ-carbolinone core and the 5-fluoropentyl chain, and include N-dealkylation, hydroxylation, hydrolytic defluorination, formation of a dihydrodiol, oxidation to the pentanoic acid metabolite, and formation of the propionic acid metabolite .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 74.6 Ų and a heavy atom count of 15 . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 8 .科学的研究の応用
Automated Synthesis for PET Probes : [18F]ML-10 has been developed for efficient automated synthesis using a commercial [18F]FDG synthesizer, making it a viable PET probe for apoptosis imaging. This synthesis has been achieved with high radiochemical yields and purity, highlighting its practical applicability in medical imaging (Liu, Nie, Jiang, & Tang, 2017).
Comparison with Other Apoptosis Tracers : [18F]ML-10 has been compared with other radiotracers like 123I-ML10 and 68Ga-Cys2-AnxA5 for apoptosis imaging. Studies indicate its stability and effectiveness in apoptosis detection in various animal models, emphasizing its potential in medical diagnostics (Bauwens, De Saint-Hubert, Cleynhens, Vandeputte, Li, & Devos, 2013).
Challenges in Detecting Chemotherapy Response : A systematic review focusing on [18F]ML-10 as an apoptosis radiotracer highlighted its ability to target apoptotic cells. However, it was found that increases in apoptosis during treatment did not correlate with the radiotracer's tumoral uptake, presenting challenges in using it for early detection of chemotherapy response (Jouberton, Schmitt, Maisonial-Besset, Chautard, Penault-Llorca, & Cachin, 2021).
Detection of Apoptotic Cells in Atherosclerosis : In a rabbit model, [18F]ML-10 has been successfully used for the detection of apoptotic cells in atherosclerotic plaques. This study demonstrated the radiotracer’s potential for identifying apoptosis in atherosclerosis-related conditions (Hyafil, Tran-Dinh, Burg, Leygnac, Louedec, Milliner, Ben Azzouna, Reshef, Ben Ami, Meilhac, & Le Guludec, 2015).
Role in Methylmalonic Acidemia Studies : While not directly linked to [18F]ML-10, studies on methylmalonic acid and its variants have implications for understanding genetic metabolic disorders like methylmalonic acidemia. Research into the metabolic pathways and the effects of methylmalonic acid on energy production and neurological function provides a broader context for the significance of related compounds (Kölker, Schwab, Hörster, Sauer, Hinz, Wolf, Mayatepek, Hoffmann, Smeitink, & Okun, 2003).
作用機序
Target of Action
It is structurally similar to synthetic cannabinoids such as 5f-adb . Synthetic cannabinoids like 5F-ADB are known to primarily target the cannabinoid receptor 1 (CB1) in the central nervous system .
Mode of Action
As a synthetic cannabinoid, this compound likely interacts with its target, the CB1 receptor, as an agonist . This means it binds to the receptor and activates it, triggering a series of intracellular events.
Biochemical Pathways
Synthetic cannabinoids typically affect the endocannabinoid system, which plays a role in a variety of physiological processes including appetite, pain-sensation, mood, and memory .
Pharmacokinetics
Synthetic cannabinoids like 5f-adb are known to have rapid metabolic clearance . In vivo metabolism is prolonged, suggesting possible sequestration into adipose tissue .
Result of Action
Synthetic cannabinoids like 5f-adb are known to be extremely potent and potentially toxic . They have been associated with severe intoxication cases .
特性
IUPAC Name |
2-(5-fluoropentyl)-2-methylpropanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FO4/c1-9(7(11)12,8(13)14)5-3-2-4-6-10/h2-6H2,1H3,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOYGOAXVKOOCKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCF)(C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40153342 | |
| Record name | ML-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Fluoropentyl)-2-methylmalonic acid | |
CAS RN |
1216897-16-3 | |
| Record name | ML-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1216897163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ML-10 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40153342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ML-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W50XI028PF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



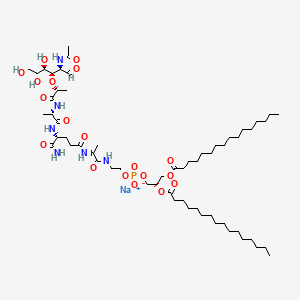

![(2~{R})-2-[5-[3-chloranyl-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B609037.png)
![(1R,9R)-1-[(5-chloro-2-hydroxy-3-methoxyphenyl)methylideneamino]-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-2(7),3,10-trien-5-one](/img/structure/B609040.png)
